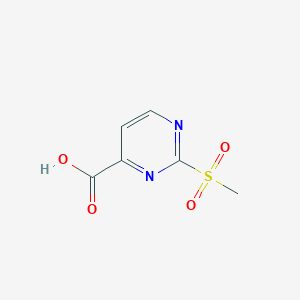

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXZNFILTBDHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621288 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-46-3 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, identified by the CAS number 1370411-46-3 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a pyrimidine core functionalized with both a strongly electron-withdrawing methylsulfonyl group and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts unique reactivity and physicochemical properties, making it a valuable tool for probing biological systems and developing novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, its applications as a reactive intermediate in bioconjugation, and essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1370411-46-3 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₄S | [3] |

| Molecular Weight | 202.19 g/mol | Inferred from formula |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [4] |

| Purity | Typically >95% | [5] |

| Storage | Store in a cool, dry place, sealed from moisture | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the corresponding 2-(methylthio)pyrimidine precursor. This common strategy in organosulfur chemistry involves the oxidation of the thioether to the sulfone, which significantly enhances the reactivity of the C2 position of the pyrimidine ring.

Synthesis Workflow

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound, adapted from established procedures for the oxidation of similar thioether precursors.[6][7]

Step 1: Oxidation of 2-(Methylthio)pyrimidine-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as methanol and water.

-

Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add potassium peroxymonosulfate (Oxone®) (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) is also a viable alternative.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Oxidizing Agent: Oxone® is a versatile and relatively safe oxidizing agent for converting sulfides to sulfones. Its use in a biphasic solvent system facilitates both the reaction and the subsequent work-up.

-

Temperature Control: The initial cooling during the addition of the oxidant is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

Acidification: Acidification of the reaction mixture during work-up ensures that the carboxylic acid product is in its protonated, less water-soluble form, thereby maximizing its extraction into the organic phase.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound in a research context stems from the high reactivity of the 2-sulfonylpyrimidine moiety as a "warhead" for covalent modification of biological macromolecules.[8]

Mechanism of Action: Cysteine-Specific Arylation

The methylsulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly electrophilic. This facilitates a nucleophilic aromatic substitution (SNAr) reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[6]

Caption: SNAr mechanism for cysteine arylation by 2-(methylsulfonyl)pyrimidine.

This cysteine-specific arylation is a powerful tool in chemical biology and drug discovery for several reasons:

-

Chemoselectivity: The reaction is highly selective for the nucleophilic thiol group of cysteine over other amino acid side chains under physiological conditions.[1][2]

-

Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible covalent modification of the target protein, which can be advantageous for achieving sustained pharmacological effects.

-

Tunable Reactivity: The reactivity of the 2-sulfonylpyrimidine core can be modulated by introducing other substituents on the pyrimidine ring, allowing for the fine-tuning of the warhead's potency and selectivity.[2][9]

Role as a Synthetic Intermediate

Beyond its direct application as a covalent modifier, this compound serves as a key intermediate for the synthesis of more complex derivatives. The carboxylic acid handle provides a convenient point for chemical modification, such as amide bond formation, to append other molecular fragments for targeted delivery or to modulate physicochemical properties.[6][7] This dual functionality makes it a valuable scaffold for the construction of targeted covalent inhibitors and chemical probes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Eye Irritation: May cause serious eye irritation.[10][11][12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][13]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13][14]

Storage Recommendations

-

Container: Keep the container tightly closed.[13]

-

Environment: Store in a cool, dry place away from moisture and incompatible materials.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery and chemical biology. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the synthetic versatility afforded by its carboxylic acid group, makes it an invaluable tool for researchers. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

2a biotech. This compound. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]

-

ResearchGate. Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. [Link]

-

Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. [Link]

-

2a biotech. Product Detail. [Link]

-

Appretech Scientific Limited. 2-(methylthio)pyrimidine-4-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Methylsulfonyl)pyrimidine | 14161-09-2 [sigmaaldrich.com]

- 6. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 7. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid structure and properties

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates a pyrimidine core, recognized as a privileged scaffold in numerous bioactive agents, with two key functional groups: an electron-withdrawing methylsulfonyl moiety at the C2 position and a carboxylic acid at the C4 position. This unique combination imparts valuable physicochemical properties and reactivity, positioning it as a versatile building block for chemical synthesis and a potential covalent modifier of biological targets. This document details its structure, physicochemical properties, synthesis, reactivity, and explores its biological significance and applications, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Combination of a Privileged Core and Reactive Functionalities

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases uracil, cytosine, and thymine in DNA and RNA. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of this scaffold is a key approach in the design of novel therapeutics.

This compound emerges as a particularly strategic derivative due to its dual functionalities:

-

The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its presence makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles, most notably the thiol side chains of cysteine residues in proteins. This reactivity is the basis for its application as a covalent warhead in the design of targeted inhibitors.

-

The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives. It also enhances aqueous solubility and offers a critical hydrogen bond donor/acceptor site for molecular recognition at a biological target's active site.

This guide will dissect these features to provide a holistic understanding of the molecule's potential in modern drug discovery.

Physicochemical Properties and Structural Analysis

The structural and physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems.

Chemical Structure:

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1370411-46-3 | |

| Molecular Formula | C₆H₆N₂O₄S | |

| Molecular Weight | 202.19 g/mol | |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(N=C1)C(=O)O | |

| Physical Form | Solid (predicted) | |

| Storage Conditions | Sealed in dry, room temperature |

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages the established chemistry of pyrimidine precursors. A common and effective strategy involves the oxidation of a more readily available 2-(methylthio)pyrimidine intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis begins with a 2-chloropyrimidine precursor, followed by nucleophilic substitution with a sulfur source and subsequent oxidation.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this molecule is dominated by the electrophilic nature of the C2 position, a direct consequence of the attached methylsulfonyl group.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the hallmark reaction. The methylsulfonyl moiety is an exceptional leaving group, far more reactive than corresponding chloro or methylthio substituents. It readily reacts with soft nucleophiles, particularly thiols (e.g., cysteine residues), at or near physiological pH. The reaction proceeds via a Meisenheimer intermediate, resulting in the formation of a stable thioether bond and the release of methanesulfinic acid. This high reactivity and specificity for thiols make it an ideal electrophile for covalent targeting.

-

Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling agents (e.g., EDC, HATU). This allows the core scaffold to be readily incorporated into larger, more complex molecules.

Biological Significance and Potential Applications

While direct biological data for this compound is sparse in publicly accessible literature, the well-documented reactivity of the 2-sulfonylpyrimidine scaffold provides a strong basis for its potential applications.

Covalent Inhibitor Design

The primary application lies in its use as a "warhead" for targeted covalent inhibitors. Covalent drugs have seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance. The 2-sulfonylpyrimidine moiety is highly attractive for this purpose because:

-

Cysteine Selectivity: It demonstrates high chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine under physiological conditions.

-

Tunable Reactivity: The reactivity of the scaffold can be modulated by introducing other substituents onto the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups can attenuate it, allowing for fine-tuning to match the nucleophilicity of a target cysteine.

-

Biocompatibility: The reaction occurs under mild, metal-free conditions compatible with biological systems.

Chemical Biology and Proteomics

Related 2-sulfonylpyrimidines have been utilized as chemical probes for identifying and labeling reactive cysteines within the proteome. This application is crucial for target identification and validation, helping to map the "ligandable" cysteinome and uncover new therapeutic targets.

Intermediate for Medicinal Chemistry

Beyond its role as a covalent warhead, the compound is a valuable synthetic intermediate. The sulfonyl group can be displaced by a variety of nucleophiles (amines, alcohols, etc.) to build diverse libraries of pyrimidine derivatives for screening against a wide range of biological targets. Several approved drugs and clinical candidates containing the pyrimidine core are synthesized from 2-(methylsulfonyl)pyrimidine intermediates.

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles for the synthesis and characterization of similar compounds. Safety Note: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

-

Reaction Setup: To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add sodium thiomethoxide (CH₃SNa, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Isolation: Upon completion, carefully quench the reaction with water and acidify with 1M HCl to a pH of ~3-4. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2-(methylthio)pyrimidine-4-carboxylic acid intermediate.

Step B: Oxidation to this compound

-

Reaction Setup: Dissolve the crude 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) from Step A in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add potassium peroxymonosulfate (Oxone®, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of Oxone® in an aqueous-organic mixture provides an effective and environmentally friendly oxidation system.

-

Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Characterization of the Final Product

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.4-3.6 ppm and distinct aromatic protons for the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~165 ppm) and the carbons of the pyrimidine ring.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) in negative mode to observe the [M-H]⁻ ion, confirming the molecular weight of 202.19 g/mol . High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Purity Analysis:

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Conclusion

This compound is a molecule of high strategic value in contemporary chemical biology and drug discovery. Its structure combines a biologically relevant pyrimidine scaffold with a thiol-reactive sulfonyl group and a synthetically versatile carboxylic acid. This unique arrangement makes it an excellent candidate for the development of targeted covalent inhibitors, advanced chemical probes, and as a key intermediate for the synthesis of diverse small molecule libraries. The straightforward and robust synthetic routes to access this compound further enhance its utility for researchers aiming to innovate at the interface of chemistry and biology.

References

-

G. Gabrieli et al., Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation, Bioconjugate Chemistry, 2023. [Link]

-

D. J. Brown and R. K. Lynn, The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds, Australian Journal of Chemistry, 1973. [Link]

-

G. Gabrieli et al., Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation, ACS Publications, 2023. [Link]

-

G. Gabrieli et al., 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation, ResearchGate, 2023. [Link]

-

K. M. Lee et al., 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles, ACS Publications, 2020. [Link]

-

K. M. Lee et al., 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles, PubMed Central, 2020. [Link]

-

H. Wang et al., Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives, Taylor & Francis Online, 2018. [Link]

-

F. Zhang et al., Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety, Taylor & Francis Online, 2021. [Link]

-

R. T. T. Tieu et al., Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2, ACS Publications, 2018. [Link]

-

Y. Nishimura et al., Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers, PubMed, 2011. [Link]

- T. P. Selby et al.

-

M. S. Mohamed et al., Sulfoxidation of pyrimidine thioate derivatives and study their biological activities, ResearchGate, 2023. [Link]

-

Oakwood Chemical, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, Oakwood Chemical. [Link]

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. With a molecular weight of 202.19 g/mol , this compound has emerged as a key player in the development of targeted covalent inhibitors. This is due to the unique reactivity of the 2-sulfonylpyrimidine moiety, which acts as a tunable electrophilic "warhead" for engaging nucleophilic residues, most notably cysteine, on protein targets. This guide will delve into the synthesis, physicochemical properties, analytical characterization, and the critical role of this molecule in the design of next-generation therapeutics. We will explore the underlying chemical principles that make the 2-sulfonylpyrimidine scaffold a "privileged" warhead and provide practical, field-proven insights for its application in drug discovery programs.

Introduction: The Rise of Covalent Modulators in Drug Discovery

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of this resurgence lies the development of precisely engineered electrophilic warheads that can form a stable covalent bond with a specific amino acid residue within a protein's binding site. Among these, the 2-sulfonylpyrimidine scaffold has garnered considerable attention for its finely tunable reactivity and favorable physicochemical properties. This guide focuses on a key exemplar of this class, this compound, providing a detailed exploration of its chemistry and application.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing everything from synthetic handling to pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Weight | 202.19 g/mol | [1][2] |

| Molecular Formula | C₆H₆N₂O₄S | [1][2] |

| CAS Number | 1370411-46-3 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | [3] |

| Solubility | Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water at neutral pH. Solubility is expected to increase in basic aqueous solutions due to the deprotonation of the carboxylic acid. | [4][5] |

| pKa | The carboxylic acid is predicted to have a pKa in the range of 2-3, making it a relatively strong acid. | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its immediate precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This is followed by a selective oxidation of the thioether to the corresponding sulfone.

Part 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic Acid

The synthesis of the thioether precursor can be achieved through a nucleophilic aromatic substitution reaction.[6]

Experimental Protocol:

-

To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 equivalent) in methanol, add sodium thiomethoxide (1.1 equivalents) and potassium carbonate (1.0 equivalent).[6]

-

Heat the reaction mixture to 50°C and stir for 16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of deionized water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidine-4-carboxylic acid.

Part 2: Oxidation to this compound

The thioether is then oxidized to the desired sulfone. This transformation is crucial as it installs the electrophilic sulfonyl group. A common and effective oxidizing agent for this purpose is potassium peroxymonosulfate (commercially available as Oxone®).[7]

Experimental Protocol:

-

Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equivalent) in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium peroxymonosulfate (Oxone®) (2.0-2.2 equivalents) in water, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the sulfonyl group. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing nature of the sulfonyl and carboxylic acid groups.[8]

-

¹³C NMR : The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Reverse-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[10][11]

-

The 2-Sulfonylpyrimidine Moiety: A "Privileged Warhead" in Covalent Inhibitor Design

The 2-sulfonylpyrimidine scaffold has emerged as a "privileged warhead" for targeted covalent inhibition due to a combination of factors:

-

Tunable Reactivity : The electrophilicity of the C2 position of the pyrimidine ring, and thus its reactivity towards nucleophiles, can be modulated by the substituents on the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[12] This allows for the fine-tuning of the warhead's reactivity to achieve a balance between potent target engagement and minimal off-target effects.

-

Cysteine Selectivity : The 2-sulfonylpyrimidine moiety exhibits a high degree of selectivity for the soft nucleophilic thiol group of cysteine residues over other nucleophilic amino acids like lysine or serine under physiological conditions.[8]

-

Favorable Physicochemical Properties : Compared to other common covalent warheads like acrylamides, 2-sulfonylpyrimidines often exhibit improved solubility and metabolic stability.[6]

-

Stable Covalent Adduct : The resulting thioether linkage formed upon reaction with a cysteine residue is highly stable, leading to irreversible inhibition of the target protein.[9]

The mechanism of covalent modification involves a nucleophilic aromatic substitution (SNAr) reaction, where the cysteine thiol attacks the electron-deficient C2 position of the pyrimidine ring, displacing the methylsulfinate leaving group.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid () for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document emphasizes the critical oxidation step of the thioether precursor and explores the synthesis of this key intermediate. By integrating established protocols with mechanistic insights, this guide serves as an essential resource for researchers engaged in the synthesis and application of pyrimidine-based compounds. We will delve into the causality behind experimental choices, ensuring each described protocol is robust and reproducible.

Introduction: The Significance of the Sulfonylpyrimidine Scaffold

The 2-sulfonylpyrimidine moiety is a privileged warhead in modern drug discovery, particularly for the development of covalent inhibitors.[1][2] The sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of stable covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[1] this compound, in particular, serves as a versatile intermediate. The carboxylic acid handle allows for straightforward amide coupling to various amine-containing fragments, facilitating the generation of diverse compound libraries for screening and optimization.[1][2] Its application in the development of inhibitors for targets like S. aureus Sortase A underscores its importance in addressing antibiotic resistance.[1][2]

Primary Synthesis Pathway: Oxidation of a Thioether Precursor

The most direct and widely employed route to this compound involves the oxidation of its direct precursor, 2-(methylthio)pyrimidine-4-carboxylic acid.[1][2][3] This transformation is a cornerstone of sulfur chemistry, converting the electron-rich thioether into the highly electron-deficient and reactive sulfone.

Mechanistic Rationale

The oxidation of a thioether to a sulfone proceeds in two stages: first to a sulfoxide intermediate, and then to the final sulfone. The choice of oxidant and reaction conditions is critical to drive the reaction to completion without significant side reactions on the electron-deficient pyrimidine ring. Common oxidants are potent electrophilic oxygen sources.

Key Experimental Protocols

The selection of an oxidizing agent is often dictated by factors such as substrate tolerance, cost, safety, and desired reaction kinetics. Below are three field-proven protocols.

Protocol 1: Oxidation using Potassium Peroxymonosulfate (Oxone®)

This method is highly effective and often preferred due to the reagent's stability, ease of handling, and high yields.[1][4]

-

Step 1: Dissolution. Dissolve 1.0 equivalent of 2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 1126-44-9) in a suitable solvent mixture, such as methanol/water or acetonitrile/water.

-

Step 2: Addition of Oxidant. Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of Oxone® (potassium peroxymonosulfate, typically 2.0-2.5 equivalents) dissolved in water. The portion-wise addition is crucial to control the exotherm.

-

Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Step 4: Work-up and Isolation. Quench any remaining oxidant with a saturated aqueous solution of sodium bisulfite. Acidify the mixture with 1N HCl to a pH of 2-3, which will precipitate the product.

-

Step 5: Purification. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Oxidation using Hydrogen Peroxide with a Tungstate Catalyst

This method represents a cost-effective and environmentally benign approach, utilizing hydrogen peroxide as the terminal oxidant.[5][6] The tungstate catalyst is essential for activating the H₂O₂.

-

Step 1: Catalyst and Substrate. To a reaction vessel, add 1.0 equivalent of 2-(methylthio)pyrimidine-4-carboxylic acid, a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, ~5 mol%), and a solvent such as acetic acid or a mixture of water and ethyl acetate.[4][5]

-

Step 2: Addition of H₂O₂. Warm the mixture to 50-70 °C. Slowly add 30-50% aqueous hydrogen peroxide (2.5-3.0 equivalents) dropwise via an addition funnel, carefully monitoring the internal temperature.

-

Step 3: Reaction. Maintain the temperature and stir for 4-16 hours, monitoring for completion by LC-MS.

-

Step 4: Isolation. Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, dilute the mixture with water to induce precipitation.

-

Step 5: Purification. Collect the solid by filtration, wash thoroughly with water to remove the catalyst and any remaining acid, and dry under vacuum.

Protocol 3: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a powerful and reliable oxidant for converting sulfides to sulfones, often used when other functional groups might be sensitive to harsher, metal-catalyzed conditions.[7][8][9]

-

Step 1: Dissolution. Dissolve 1.0 equivalent of 2-(methylthio)pyrimidine-4-carboxylic acid in a chlorinated solvent such as dichloromethane (DCM).

-

Step 2: Addition of m-CPBA. Cool the solution to 0 °C. Add solid m-CPBA (typically 77% purity, 2.1-2.5 equivalents) portion-wise.

-

Step 3: Reaction. Allow the mixture to stir at room temperature for 16-24 hours.[7][9]

-

Step 4: Work-up. Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and brine.

-

Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.

Data Summary & Comparison

| Method | Oxidant | Catalyst | Typical Solvents | Temperature | Advantages | Disadvantages |

| Protocol 1 | Oxone® | None | Acetonitrile/Water | 0 °C to RT | High yield, clean reaction, easy work-up | Cost of Oxone® |

| Protocol 2 | H₂O₂ | Na₂WO₄ | Acetic Acid, Water | 50-70 °C | Cost-effective, "green" oxidant | Higher temperatures needed, potential for side reactions |

| Protocol 3 | m-CPBA | None | Dichloromethane | 0 °C to RT | Mild conditions, high efficiency | Potentially explosive reagent, chromatography often needed |

Synthesis of the 2-(Methylthio)pyrimidine-4-carboxylic Acid Precursor

The availability of the thioether precursor is paramount. A common and logical approach begins with a suitably substituted dichloropyrimidine.

Pathway Overview

The most reliable pathway starts from 2,6-dichloropyrimidine-4-carboxylic acid. The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) to install the methylthio group. The chlorine at the 2-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 6-position due to the electron-withdrawing effects of both ring nitrogens.

Caption: Synthesis of the thioether precursor via SNAr and dechlorination.

Experimental Protocol: Precursor Synthesis

-

Step 1: Nucleophilic Substitution. Dissolve 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like THF. Cool the solution to 0 °C. Slowly add a solution of sodium thiomethoxide (NaSMe, ~1.0 eq). The reaction is typically rapid.

-

Step 2: Monitoring. Stir the reaction at 0 °C to room temperature and monitor by LC-MS for the formation of the intermediate, 2-(methylthio)-6-chloropyrimidine-4-carboxylic acid.

-

Step 3: Reductive Dechlorination. Once the first step is complete, add a palladium on carbon catalyst (Pd/C, 5-10 mol%). Add a non-nucleophilic base such as triethylamine (Et₃N, ~2.0 eq) to act as a scavenger for the HCl generated.

-

Step 4: Hydrogenation. Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon) while stirring vigorously for 6-12 hours at room temperature.

-

Step 5: Isolation. Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Acidify the filtrate with 1N HCl to precipitate the desired product, 2-(methylthio)pyrimidine-4-carboxylic acid.

-

Step 6: Purification. Collect the solid by filtration, wash with water, and dry under vacuum.

Overall Synthesis Pathway Visualization

The complete, optimized pathway from a commercially available starting material to the final product is summarized below. This workflow represents the most efficient and validated approach based on current literature.

Caption: Optimized two-part synthesis of the target compound.

Conclusion

The synthesis of this compound is a well-established process hinging on the efficient oxidation of its thioether precursor. By understanding the mechanistic principles and leveraging robust, validated protocols such as those employing Oxone® or catalyzed hydrogen peroxide, researchers can reliably produce this valuable intermediate. The synthetic route to the precursor via regioselective SNAr and subsequent dechlorination provides a scalable and efficient entry point. This guide provides the necessary technical detail and field-proven insights to empower researchers in their synthetic endeavors, facilitating the advancement of drug discovery programs that utilize this versatile chemical scaffold.

References

- Vertex AI Search. (2025).

- Vertex AI Search. (2025).

- Google Patents. (n.d.). CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.

- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

- Scilit. (1990). Catalytic Synthesis of Sulfoxides and Sulfones Via Oxidation of Sulfides by Molecular Oxygen. Catalysis Reviews, 32(1-2), 105-161.

- Wikipedia. (n.d.). Ullmann condensation.

- Biosynth. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid.

- Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences.

- Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.

- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-23.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- ScienceRise: Pharmaceutical Science. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid.

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

- Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.

- Mansour, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers.

- Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. (2010). Journal of Chemical and Pharmaceutical Research, 2(3), 221-225.

- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.

- Abovchem. (n.d.). 2-(methylthio)pyrimidine-4-carboxylic acid.

- Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Appretech Scientific Limited. (n.d.). 2-(methylthio)pyrimidine-4-carboxylic acid.

- PubMed. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science, 17(11), 667-674.

Sources

- 1. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 3. asianpubs.org [asianpubs.org]

- 4. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 6. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Probe Development

Abstract and Forward

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone of nucleic acids and a vast array of pharmacologically active agents.[1][2] In recent years, the field of drug discovery has seen a renaissance in the development of targeted covalent inhibitors (TCIs), which offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Central to the design of these agents is the "warhead," an electrophilic moiety engineered to form a permanent bond with a specific nucleophilic amino acid residue on the target protein.

This guide introduces 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid , a research chemical that stands at the intersection of these two powerful concepts. The 2-sulfonylpyrimidine group has emerged as a privileged and tunable warhead for the covalent modification of cysteine residues, which are frequently implicated in enzyme catalysis and protein regulation.[3] The addition of a carboxylic acid at the 4-position provides a versatile chemical handle, transforming the molecule from a simple warhead into a powerful building block for the synthesis of focused compound libraries and highly specific molecular probes.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It will detail the compound's physicochemical properties, provide a validated synthesis protocol, explore its mechanistic basis for covalent modification, and present actionable experimental workflows for its application in chemical biology and medicinal chemistry programs.

Physicochemical and Structural Properties

This compound is a heterocyclic compound designed for utility in synthetic chemistry and chemical biology. Its structural features are key to its function. The pyrimidine ring is an electron-deficient heterocycle, which is further activated by the potent electron-withdrawing methylsulfonyl group at the C2 position. This activation renders the C2 carbon highly susceptible to nucleophilic attack. The carboxylic acid at the C4 position provides a crucial point for synthetic diversification.

| Property | Value | Source |

| CAS Number | 1370411-46-3 | [4][5] |

| Molecular Formula | C₆H₆N₂O₄S | [4] |

| Molecular Weight | 202.19 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds[6] |

| Storage | Sealed in a dry environment at room temperature | [4] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from similar compounds[7] |

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the oxidation of its corresponding methylthio- precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This two-step approach is advantageous as the thioether is typically more stable and easier to handle than precursors required for direct sulfonyl group installation. The oxidation step can be achieved with high efficiency using a strong oxidizing agent like potassium peroxymonosulfate (Oxone).[3]

Synthetic Workflow Diagram

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

The Strategic Utility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides a unique biological relevance, allowing pyrimidine-based molecules to readily interact with biological systems.[3] This inherent bio-compatibility, coupled with the scaffold's versatile synthetic tractability, has led to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the selection of appropriate building blocks a critical aspect of modern drug design. This guide focuses on one such strategic building block: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid .

Introduction to this compound: A Molecule of Strategic Importance

This compound (CAS 1370411-46-3) is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in drug discovery.[6] Its structure is characterized by a pyrimidine core substituted with a highly electron-withdrawing methylsulfonyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile and provides multiple handles for synthetic elaboration, making it a valuable tool for medicinal chemists.

The methylsulfonyl group at the C2 position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity is the cornerstone of its utility in the construction of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in protein active sites.[2][7] The carboxylic acid moiety at the C4 position serves as a versatile handle for amide bond formation, allowing for the introduction of various recognition elements to modulate potency, selectivity, and pharmacokinetic properties.[2]

This guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its role as a strategic building block in the design of targeted covalent inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1370411-46-3 | [1][6] |

| Molecular Formula | C₆H₆N₂O₄S | [6] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 139-140 °C | [8] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); low solubility in water at neutral pH. | [9] |

Spectroscopic Characterization

-

1H NMR: The spectrum is expected to show two distinct signals for the pyrimidine ring protons, likely in the downfield region (δ 8.0-9.5 ppm). The methyl protons of the sulfonyl group will appear as a singlet further upfield (δ 3.0-3.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[10][12]

-

13C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-170 ppm. The pyrimidine ring carbons will resonate at distinct chemical shifts, with the C2 carbon attached to the sulfonyl group being significantly influenced by its electron-withdrawing nature. The methyl carbon of the sulfonyl group will appear in the aliphatic region (δ 30-40 ppm).[13][14][15]

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1730 cm⁻¹. The sulfonyl group will exhibit characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4][16]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methylsulfonyl group and the carboxylic acid group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available precursor. This process involves the initial synthesis of a 2-(methylthio)pyrimidine intermediate, followed by its oxidation to the desired methylsulfonyl compound.[1][2]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

This procedure is adapted from established methods for the synthesis of similar pyrimidine derivatives.

-

Reaction Setup: To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add sodium thiomethoxide (1.1 eq) and potassium carbonate (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 50 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and acidify to a pH of approximately 4 with acetic acid. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or flash column chromatography to yield 2-(methylthio)pyrimidine-4-carboxylic acid as a solid.

Step 2: Oxidation to this compound

This is a general protocol for the oxidation of thioethers to sulfones.

-

Reaction Setup: Dissolve the 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as water and acetone.

-

Reagent Addition: Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.0-2.5 eq), portion-wise to the solution while maintaining the temperature with an ice bath.

-

Reaction Conditions: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a reducing agent like sodium bisulfite. Extract the product into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, this compound, can be purified by recrystallization.

Reactivity and Role as a Heterocyclic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Caption: Dual reactivity of the this compound core.

The C2 Position: A Potent Electrophile for Covalent Bond Formation

The defining feature of this building block is the hyper-reactivity of the C2 position towards nucleophiles. The powerful electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring and the sulfonyl group makes the C2 carbon highly electron-deficient and thus, an excellent electrophile. The methylsulfonyl group is a superior leaving group compared to halogens or a methylthio group, facilitating SNAr reactions under mild conditions.[7]

This reactivity is particularly exploited in the design of targeted covalent inhibitors. The thiol side chain of cysteine residues in proteins is a soft nucleophile that readily attacks the C2 position of the 2-sulfonylpyrimidine, displacing the methylsulfinate and forming a stable carbon-sulfur covalent bond.[2][7] This irreversible binding can lead to enhanced potency and prolonged duration of action.

The reactivity of the 2-sulfonylpyrimidine core can be modulated by the introduction of additional substituents on the pyrimidine ring. Electron-withdrawing groups tend to increase the rate of nucleophilic attack, while electron-donating groups have the opposite effect. This allows for the fine-tuning of the electrophilicity of the "warhead" to balance reactivity and selectivity, minimizing off-target reactions.

The C4 Position: A Versatile Handle for Molecular Elaboration

The carboxylic acid at the C4 position provides a robust and versatile point of attachment for introducing various chemical moieties. Standard peptide coupling conditions (e.g., using HATU, TBTU, or EDC) can be employed to form amide bonds with a wide range of amines.[2] This allows for the systematic exploration of structure-activity relationships (SAR) by incorporating different recognition elements that can interact with specific binding pockets in the target protein, thereby enhancing affinity and selectivity.

Applications in Drug Discovery: A Case Study on Sortase A Inhibitors

The unique properties of 2-(sulfonyl)pyrimidines have been successfully applied in the development of inhibitors for various therapeutic targets. A notable example is the development of inhibitors for Staphylococcus aureus Sortase A (SrtA).[2]

SrtA is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for the development of anti-infective agents. The active site of SrtA contains a critical cysteine residue (Cys184) that is essential for its catalytic activity.

Researchers have utilized the 2-sulfonylpyrimidine scaffold as a warhead to covalently target Cys184.[2] In a typical drug discovery workflow, this compound or a related derivative serves as the starting point.

Caption: Drug discovery workflow for SrtA covalent inhibitors.

The carboxylic acid is coupled with a library of diverse amines to generate a series of candidate inhibitors. These candidates are then screened for their ability to inhibit SrtA activity. SAR studies are conducted to identify the recognition moieties that provide the best affinity for the SrtA binding pocket. This iterative process of design, synthesis, and testing leads to the identification of potent and selective covalent inhibitors. Mass spectrometry studies have confirmed that these inhibitors form a covalent adduct with the active site cysteine of SrtA, validating the proposed mechanism of action.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile heterocyclic building block with significant applications in modern drug discovery. Its dual functionality allows for the strategic construction of complex molecules, particularly targeted covalent inhibitors. The well-defined reactivity of the 2-methylsulfonyl group as a leaving group in SNAr reactions, combined with the synthetic utility of the 4-carboxylic acid handle, provides a robust platform for medicinal chemists.

The successful application of this scaffold in the development of Sortase A inhibitors highlights its potential. As the field of covalent drug discovery continues to expand, the demand for well-characterized, reactive, and tunable building blocks will undoubtedly grow. This compound and its derivatives are poised to remain at the forefront of this exciting area of research, enabling the development of the next generation of precision medicines.

References

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. Available from: [Link]

-

2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC - PubMed Central. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

This compound - 2a biotech. Available from: [Link]

-

13C NMR spectra of synthesized model compound 4f. - ResearchGate. Available from: [Link]

-

Structure−Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation - Semantic Scholar. Available from: [Link]

-

4-Pyrimidinecarboxylic acid, 2-(methylsulfonyl)- - Angene. Available from: [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Available from: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available from: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]

-

(PDF) Pyrimidine-4-carboxylic acid - ResearchGate. Available from: [Link]

-

The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Available from: [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

-

Pyrimidine-2-carboxylic acid - SpectraBase. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. Available from: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1370411-46-3|this compound|BLD Pharm [bldpharm.com]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | C7H8N2O3S | CID 12829003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid () for sale [vulcanchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. echemi.com [echemi.com]

- 15. article.sapub.org [article.sapub.org]

- 16. 2abiotech.net [2abiotech.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid based on established principles of spectroscopy and data from structurally related compounds. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. This guide is intended to serve as a robust predictive resource for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, and the methylsulfonyl and carboxylic acid functional groups can impart specific physicochemical properties, such as improved solubility and potential for targeted interactions.[1] Accurate structural elucidation and characterization are paramount for any further development of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its identification and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| ~9.2 | doublet | 1H | H6 | Protons on pyrimidine rings are deshielded. H6 is coupled to H5. |

| ~8.5 | doublet | 1H | H5 | H5 is coupled to H6. |

| ~3.4 | singlet | 3H | -SO₂CH₃ | The methyl protons of the methylsulfonyl group are expected to be a singlet in this region. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

| ~160 | C2 | Carbons in a pyrimidine ring are deshielded, and C2, being adjacent to two nitrogen atoms and the electron-withdrawing sulfonyl group, is expected to be significantly downfield. |

| ~158 | C6 | Aromatic carbons in the pyrimidine ring. |

| ~155 | C4 | Aromatic carbons in the pyrimidine ring. |

| ~120 | C5 | Aromatic carbons in the pyrimidine ring. |

| ~40 | -SO₂CH₃ | The methyl carbon of the methylsulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Hypothetical Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding. |

| ~1710 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer typically appears in this region. |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (pyrimidine ring) | These are characteristic stretching vibrations for the pyrimidine ring.[1] |

| ~1350 and ~1150 | Strong | S=O stretch (sulfonyl) | The asymmetric and symmetric stretching vibrations of the sulfonyl group are typically strong and appear in these regions. |

| 1320-1210 | Medium | C-O stretch (carboxylic acid) | The C-O single bond stretch of the carboxylic acid group. |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) | A characteristic out-of-plane bending vibration for the carboxylic acid O-H. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Hypothetical Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

For positive ion mode, expect to see the protonated molecule [M+H]⁺.

-

For negative ion mode, expect to see the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrometry Data

-

Molecular Weight: 202.19 g/mol

-

Molecular Formula: C₆H₆N₂O₄S

-

Predicted Molecular Ions:

-

Positive Ion Mode (ESI+): m/z 203.0 [M+H]⁺

-

Negative Ion Mode (ESI-): m/z 201.0 [M-H]⁻

-

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem MS would likely proceed through the loss of small, stable molecules.

Sources

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

A Senior Application Scientist's Perspective on Characterization and Empirical Determination for Drug Development

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from biological assay performance to final drug product formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the molecule's structural attributes to predict its solubility behavior, provide detailed, field-proven protocols for its empirical determination, and discuss the profound impact of physicochemical factors such as pH. This document is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process, offering both a theoretical framework and practical, actionable methodologies.

Introduction: Why Solubility is a Cornerstone of Drug Discovery

In the journey from a promising molecular entity to a viable drug candidate, solubility is a fundamental physical property that cannot be overlooked. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, low and erratic bioavailability, and significant hurdles in developing a suitable formulation for clinical use.[1][2] The compound at the center of this guide, this compound, serves as an excellent case study for understanding and tackling these challenges. Its multifunctional structure presents a nuanced solubility profile that warrants a detailed investigation. Understanding this profile is not merely an academic exercise; it is a critical step in de-risking a development program and paving the path for successful lead optimization.[2]

Molecular Structure and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility.[3] By examining the functional groups of this compound, we can make robust predictions about its behavior in various solvent systems.

-

Pyrimidine Core: The pyrimidine ring is a nitrogen-containing heterocycle. While aromatic, the two nitrogen atoms act as hydrogen bond acceptors and increase the polarity of the core structure compared to a simple benzene ring.

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. The sulfonyl oxygens are strong hydrogen bond acceptors. This group significantly increases the molecule's overall polarity and potential for aqueous solubility.

-

Carboxylic Acid Group (-COOH): This is the most influential functional group for determining aqueous solubility. It is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[4] This ionization dramatically increases water solubility.[5][6] The solubility of the compound is therefore expected to be highly dependent on the pH of the aqueous medium.

Overall Prediction: Based on the "like dissolves like" principle, the presence of multiple polar, hydrogen-bonding groups suggests that this compound will exhibit:

-

Low solubility in non-polar organic solvents (e.g., hexane, toluene).

-

Moderate to high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol).[7][8]

-